molecular formula C8H4N2O2 B3213857 1,4-Dicyanatobenzene CAS No. 1129-80-2

1,4-Dicyanatobenzene

Cat. No.: B3213857
CAS No.: 1129-80-2
M. Wt: 160.13 g/mol
InChI Key: GUGZCSAPOLLKNG-UHFFFAOYSA-N
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Description

Significance of Aromatic Cyanate (B1221674) Esters in Contemporary Materials Science

Aromatic cyanate esters are a class of thermosetting resins that are highly valued in modern materials science for their superior combination of properties, which often surpass those of traditional materials like epoxy and phenolic resins. researchgate.net These materials are renowned for their exceptional thermal stability, with some formulations exhibiting glass-transition temperatures (Tg) as high as 400°C, making them suitable for high-temperature applications. wikipedia.orgiastate.edu

One of the most critical advantages of cyanate ester resins is their low dielectric constant and loss tangent, which are crucial for applications in high-frequency electronics, such as printed circuit boards and radomes. dakenchem.comasminternational.org Furthermore, their low moisture absorption is a significant benefit, as it ensures dimensional stability and consistent electrical properties in varying environmental conditions. wikipedia.orgasminternational.orgdakenchem.com This characteristic, combined with low outgassing (the release of trapped gases), makes them ideal for sensitive applications in the aerospace and satellite industries, where material integrity in a vacuum is paramount. dakenchem.comasminternational.org The versatility of cyanate esters is further enhanced by their ability to be blended with other polymers, such as epoxies and bismaleimides, to tailor the final properties for specific needs. wikipedia.orgresearchgate.net

Historical Context of 1,4-Dicyanatobenzene Research Trajectories

The foundational work on aryl cyanate monomers was conducted in the early 1960s by E. Grigat, leading to the development of a commercial production process in 1963. asminternational.org The initial patents for cyanate ester resins were granted in the 1970s, with a primary focus on their use in printed circuit boards. asminternational.org During the 1980s, significant advancements were made in developing and characterizing a wide range of polymer backbones with cyanate ester functionality. asminternational.org

Research into this compound and its polymerization has been a part of this broader exploration of cyanate esters. The core of its utility lies in the cyclotrimerization reaction, a process where three cyanate groups react to form a stable six-membered triazine ring. wikipedia.org This reaction can be initiated by heat alone at elevated temperatures or with the aid of catalysts, such as transition metal complexes, at lower temperatures. wikipedia.orgasminternational.org The study of this polymerization mechanism and the resulting network structure has been a key research trajectory, aiming to understand and control the properties of the final polycyanurate material.

Scope and Research Imperatives for this compound Investigations

Current and future research on this compound is driven by the need for materials with even higher performance and improved processability. A primary imperative is the development of quantitative structure-property relationships. By understanding how the specific chemical structure of monomers like this compound influences the final properties of the polymer network, researchers can design new materials with tailored characteristics. researchgate.net

A significant area of investigation is the enhancement of thermal stability and char yield (the amount of carbonaceous residue left after thermal decomposition). iastate.eduresearchgate.net High char yield is often associated with good fire resistance. researchgate.netiastate.edu For instance, research has shown that polycyanurates derived from certain structures can have char yields more than double that of those derived from bisphenol A dicyanate. researchgate.net

Furthermore, there is a strong focus on improving the toughness and reducing the brittleness of polycyanurate networks, which can be a limitation of highly cross-linked thermosets. wikipedia.org This involves exploring novel monomer structures and creating co-networks by blending different cyanate esters to achieve synergistic effects on mechanical properties like flexural strength and modulus. researchgate.net The synthesis of new dicyanate monomers, such as those incorporating fluorine, is being explored to create polycyanurates with enhanced glass transition temperatures, reduced water uptake, and improved dielectric properties. rsc.org These research efforts are crucial for expanding the application of this compound-based materials in next-generation aerospace, defense, and electronic technologies. iastate.eduyoutube.com

Data on this compound and its Polymer

Table 1: Properties of this compound Monomer This table is interactive. Click on the headers to sort the data.

Property Value
Chemical Formula C₈H₄N₂O₂
Molecular Weight 160.13 g/mol
Appearance White to off-white crystalline powder

| Melting Point | 133-135 °C |

Table 2: Key Properties of Polycyanurate Networks This table is interactive. Click on the headers to sort the data.

Property Description Significance
High Glass Transition Temperature (Tg) Can reach up to 400°C. wikipedia.org Excellent thermal stability for high-temperature environments. dakenchem.com
Low Dielectric Constant Inherently low values. asminternational.org Suitable for high-frequency electronics and radomes. asminternational.org
Low Moisture Absorption Resists water uptake. wikipedia.org Ensures dimensional and electrical stability. dakenchem.com
Low Outgassing Minimal release of volatile components. dakenchem.com Critical for vacuum applications like in space. dakenchem.com

| High Char Yield | Forms significant char upon heating. iastate.edu | Contributes to good fire retardancy. researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyanatophenyl) cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-5-11-7-1-2-8(4-3-7)12-6-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGZCSAPOLLKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC#N)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309378
Record name C,C′-1,4-Phenylene dicyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-80-2
Record name C,C′-1,4-Phenylene dicyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C,C′-1,4-Phenylene dicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1,4 Dicyanatobenzene

Advanced Synthetic Routes to Aromatic Dicyanate Esters

The synthesis of aromatic dicyanate esters typically involves the conversion of phenolic hydroxyl groups into cyanate (B1221674) ester functionalities (-OCN). This transformation is crucial for accessing monomers used in high-performance thermosetting polymers.

Cyanation Reactions of Dihydroxylated Aromatic Precursors

The most common method for synthesizing aromatic dicyanate esters, such as 1,4-dicyanatobenzene, involves the reaction of dihydroxylated aromatic compounds with cyanogen (B1215507) halides, most notably cyanogen bromide (BrCN) or cyanogen chloride (ClCN), in the presence of a base. Hydroquinone (B1673460) (1,4-dihydroxybenzene) serves as the primary precursor for this compound.

The reaction typically proceeds by reacting the diol with a cyanogen halide in an appropriate solvent, such as dichloromethane (B109758) or acetonitrile, with a tertiary amine base (e.g., triethylamine) added to scavenge the hydrogen halide byproduct. The reaction is often carried out at low temperatures to control reactivity and minimize side reactions.

A generalized reaction scheme for the synthesis of this compound from hydroquinone is as follows:

C₆H₄(OH)₂ + 2 BrCN + 2 Base → C₆H₄(OCN)₂ + 2 Base·HBr

Research indicates that this reaction can be performed efficiently, with yields dependent on the specific conditions, base, solvent, and purity of the starting materials. For instance, patent literature describes reacting aromatic hydroxyl compounds with cyanogen halide and a base at temperatures between -10°C and 10°C to form cyanate ester compounds google.com.

Table 2.1.1: General Cyanation Reaction for Aromatic Dicyanate Esters

Precursor (Dihydroxy Aromatic)Cyanating AgentBaseSolventTypical Temperature RangeProduct Type
HydroquinoneCyanogen Bromide (BrCN)Triethylamine (B128534)Dichloromethane-10°C to 10°CThis compound
HydroquinoneCyanogen Chloride (ClCN)TriethylamineAcetonitrile-10°C to 10°CThis compound
Substituted HydroquinonesCyanogen HalideTertiary AmineOrganic SolventLow TemperatureSubstituted Dicyanates

Exploration of Catalytic Systems in Dicyanatobenzene Formation

While the cyanation of dihydroxylated aromatics can proceed without specific catalysts, research has explored catalytic systems to enhance reaction efficiency, reduce reaction times, or enable milder conditions. Phase-transfer catalysts (PTCs) are particularly relevant in this context, facilitating the transfer of reactants between immiscible phases.

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetra-n-butylammonium bromide) or phosphonium (B103445) salts, can accelerate reactions by bringing anionic reactants from an aqueous phase into an organic phase where the reaction occurs wikipedia.orgmdpi.combeilstein-journals.orgacsgcipr.orgtaylorandfrancis.com. In the context of dicyanatobenzene synthesis, a PTC could potentially aid in the transfer of the phenoxide intermediate or the cyanate anion species, thereby increasing the reaction rate or allowing for the use of less reactive or less hazardous cyanating agents.

While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of isocyanate synthesis has seen significant development in catalytic routes, particularly involving palladium catalysts for the reductive carbonylation of nitroaromatics nwo.nluniversiteitleiden.nlresearchgate.net. However, these are distinct from the cyanation of phenols. For cyanate ester synthesis from phenols, the base plays a crucial role, and the addition of catalysts like phase-transfer agents can optimize the process. For example, in the synthesis of other cyanate ester derivatives, the use of triethylamine as a base is standard, and while not explicitly termed a catalyst for the cyanation itself, it is essential for the reaction to proceed google.compsgitech.ac.inresearchgate.netgoogle.comgoogle.com.

Functionalization Strategies for this compound Derivatives

Functionalization strategies aim to modify the this compound structure or synthesize analogues with specific additional functional groups on the aromatic ring. This allows for tuning the properties of the resulting materials.

Regioselective Derivatization Approaches

Regioselective derivatization in the context of this compound typically refers to the synthesis of substituted dicyanatobenzene compounds where the substituents are placed at specific positions on the benzene (B151609) ring. This is usually achieved by starting with appropriately substituted hydroquinone precursors.

For example, if one wishes to synthesize a dicyanatobenzene with substituents at positions other than 1 and 4, one would start with a hydroquinone derivative that already possesses these substituents. The cyanation reaction would then be performed on this substituted precursor. The challenge lies in the synthesis of these substituted hydroquinones with the desired regiochemistry before the cyanation step.

While direct regioselective functionalization of the pre-formed this compound molecule might be challenging due to the reactivity of the cyanate groups, the synthesis of analogues with pre-existing substituents on the aromatic ring is a common approach. For instance, the synthesis of substituted aromatic dicyanates can be achieved by starting with substituted phenols or dihydroxybenzenes psgitech.ac.ingoogle.com. The choice of the substituted hydroquinone dictates the regiochemistry of the final dicyanatobenzene derivative.

Synthesis of Multifunctional this compound Analogues

The synthesis of multifunctional this compound analogues involves creating molecules that contain the this compound core along with other reactive or property-modifying functional groups. These additional groups can be introduced onto the aromatic ring.

Examples of such syntheses include creating dicyanate esters from multifunctional phenolic compounds. Research has reported the synthesis of cyanate esters from cardanol-based and imidazole (B134444) bisphenol-based compounds, which inherently possess multiple functional groups or reactive sites psgitech.ac.in. These molecules are synthesized through the cyanation reaction of the respective phenolic derivatives using cyanogen bromide and a base, similar to the synthesis of this compound.

Another approach involves incorporating silyl (B83357) groups or other functionalities onto aromatic hydroxyl compounds before the cyanation step, leading to aromatic cyanate ester silanes or other complex structures google.com. These multifunctional analogues are designed to impart specific properties, such as improved adhesion, enhanced thermal stability, or unique curing characteristics, when incorporated into polymer systems.

Table 2.2.2: Examples of Multifunctional Aromatic Dicyanate Synthesis

Phenolic Precursor TypeAdditional Functional GroupsCyanating AgentBaseResulting Dicyanate Analogue Type
Cardanol-based phenolsAlkyl chains, hydroxylsCyanogen BromideTriethylamineCardanol-based cyanate esters
Imidazole bisphenol-based phenolsImidazole ringsCyanogen BromideTriethylamineImidazole bisphenol cyanate esters
Olefinic aromatic hydroxylsAliphatic double bondsCyanogen HalideTertiary AmineAromatic cyanate ester silanes

Compound Name Table:

Common NameIUPAC Name
HydroquinoneBenzene-1,4-diol
This compoundBenzene-1,4-diyl dicyanate

Reactivity Profiles and Reaction Mechanisms of 1,4 Dicyanatobenzene

Mechanistic Investigations of Cyclotrimerization Reactions

The most characteristic reaction of 1,4-dicyanatobenzene is its cyclotrimerization to form a highly cross-linked polymer network characterized by 1,3,5-triazine (B166579) rings. This process is the basis for its use in high-performance thermosetting resins.

The cyclotrimerization of this compound to form a stable six-membered triazine ring is often a slow process at moderate temperatures and typically requires catalytic activation to proceed at a practical rate. udayton.edu The catalysis facilitates the formation of a network structure that imparts high thermal stability. udayton.edu

A variety of catalysts can be employed, with transition metal complexes and Lewis acids being particularly effective. For instance, zinc chloride (ZnCl₂) has been used to catalyze the trimerization of 1,4-dicyanobenzene under ionothermal conditions to produce covalent triazine frameworks (CTFs). researchgate.net In this mechanism, the Lewis acidic metal center coordinates to the nitrogen atom of the cyanate (B1221674) group, activating the carbon atom toward nucleophilic attack by another cyanate group. This process repeats, leading to the formation of the cyclic trimer.

Other effective catalysts include chelates and carboxylate salts of transition metals, such as copper, cobalt, and manganese. udayton.eduresearchgate.net These catalysts function through a coordination-insertion mechanism. The metal ion coordinates with one or more cyanate groups, facilitating the electronic rearrangement necessary for ring formation. The general catalytic cycle involves the sequential addition of three cyanate ester molecules to the metal center, followed by the release of the triazine ring product and regeneration of the catalyst. The electronic properties of the triazine ring, being electron-deficient, play a role in the catalytic activity. udayton.edu

The polymerization of this compound, leading to the formation of a polycyanurate network, follows the general principles of chain growth polymerization kinetics. The process can be broken down into three main stages: initiation, propagation, and termination. While specific kinetic parameters for this compound are not always detailed in open literature, the general rate laws for polymerization provide a fundamental understanding. researchgate.net

Initiation: The reaction is typically initiated by a catalyst or heat, which activates a monomer molecule. In free-radical polymerization, an initiator (I) decomposes to form radicals (R•). The rate of initiation (Rᵢ) is dependent on the initiator concentration and a rate constant (kₔ), often including an efficiency factor (f). researchgate.net

Propagation: The activated monomer or growing polymer chain attacks another monomer molecule, adding it to the chain and regenerating the active site at the new chain end. The rate of propagation (Rₚ) is proportional to the concentrations of the growing radical chains ([M•]) and the monomer ([M]), governed by the propagation rate constant (kₚ). researchgate.net Assuming reactivity is independent of chain length is a common and crucial assumption in these kinetic models. researchgate.net

Termination: The growth of a polymer chain is halted. In radical polymerization, this can occur through combination or disproportionation, where two growing chains react with each other. The rate of termination (Rₜ) is proportional to the square of the concentration of radical species. researchgate.net

The following table summarizes the generalized rate laws applicable to the polymerization of monomers like this compound.

Table 1: Generalized Rate Laws for Polymerization

Reaction Step General Equation Rate Law
InitiationI → 2R• ; R• + M → M₁•Rᵢ = 2 * f * kₔ * [I]
PropagationMₙ• + M → Mₙ₊₁•Rₚ = kₚ * [M•] * [M]
TerminationMₙ• + Mₘ• → Pₙ₊ₘ or Pₙ + PₘRₜ = 2 * kₜ * [M•]²

Note: This table presents generalized kinetic models. f = initiator efficiency, kₔ = initiation rate constant, kₚ = propagation rate constant, kₜ = termination rate constant, [I] = initiator concentration, [M] = monomer concentration, [M•] = radical concentration.

Kinetic studies of similar polymerization processes have been effectively carried out using techniques like time-resolved FT-IR spectroscopy and differential scanning calorimetry (DSC) to monitor monomer conversion and reaction heat flow. researchgate.netazom.com

Addition Reactions and Complex Formation

Beyond self-polymerization, the cyanate ester groups of this compound can participate in addition reactions with other functional groups, leading to the formation of different heterocyclic structures and co-polymer networks.

The cyanate ester functionality can react with silicon hydrides (silanes) in a process known as hydrosilation. This reaction typically requires a catalyst, often a transition metal complex. While specific studies on this compound are limited, the reactivity is analogous to other cyanate esters and related compounds. For instance, cobalt catalysts based on triazine cores have been used for the dehydrogenative silylation of alkynes, a process involving the activation of Si-H bonds. udayton.edu

Furthermore, cationic zirconium complexes have demonstrated catalytic activity in the hydrosilylation of esters. researchgate.net The proposed mechanism involves the activation of the silane (B1218182) by the highly Lewis acidic metal center, followed by the addition of the Si-H bond across the C≡N triple bond of the cyanate group. This reaction can be a pathway to modify the resulting polymer network, incorporating siloxane moieties to alter properties such as flexibility and thermal stability.

This compound can be co-reacted with epoxy resins to form hybrid polymer networks with tailored properties. The curing process of these blends is complex, involving several competing reactions. udayton.edu The primary reactions are the cyclotrimerization of the cyanate ester groups to form triazine rings and the reaction between a cyanate ester group and an epoxy group. udayton.eduresearchgate.net

The formation of the oxazolidinone ring is a [3+2] cycloaddition. Catalysts such as metal acetylacetonates, metal octoates, or Lewis acids can accelerate the reaction. researchgate.netbeilstein-journals.org The mechanism involves the nucleophilic attack of the oxygen from the epoxy ring onto the electrophilic carbon of the cyanate group, or vice-versa, depending on the catalytic conditions, leading to ring-opening of the epoxide and subsequent cyclization to form the heterocyclic oxazolidinone structure. organic-chemistry.orgrsc.org

Exploration of Radical and Ionic Reaction Pathways

In addition to the more common polymerization and addition reactions, the aromatic and nitrile functionalities of this compound allow it to participate in radical and ionic reaction pathways, often under specific electrochemical or chemical conditions.

The compound can function as an electrochemical redox-mediator. In one reported instance, 1,4-dicyanobenzene was used in an electroreduction-enabled aryl-to-alkyl radical relay arylation reaction. chempedia.info In this transformation, the dicyanobenzene acts as both a precursor for an aryl radical and as a redox mediator, facilitating a 1,5-hydrogen transfer process that leads to the formation of products with all-carbon quaternary centers. chempedia.info

The potential for this compound to form ionic species, such as a radical anion, is also recognized. The electron-withdrawing nature of the two cyanate groups on the benzene (B151609) ring makes it susceptible to reduction. While the reactivity of the this compound radical anion is not extensively detailed, analogies can be drawn from related structures like naphthalene (B1677914). The naphthalene radical-anion is a well-known electron transfer agent. researchgate.net Similarly, the formation of stable radical cations and dications has been demonstrated for 1,4-disilabenzene, an organosilicon analog of benzene, through one- and two-electron transfer oxidation reactions. These examples suggest that under appropriate reducing or oxidizing conditions, this compound could form reactive ionic intermediates capable of initiating further chemical transformations.

Polymerization Research and Advanced Material Science Applications of 1,4 Dicyanatobenzene

Homopolymerization Studies of 1,4-Dicyanatobenzene

The homopolymerization of this compound is primarily driven by the cyclotrimerization of its cyanate (B1221674) ester (-OCN) functional groups, forming thermally stable triazine rings. This addition polymerization process typically occurs upon heating, often in the presence of catalysts, to yield a rigid, three-dimensional network.

Development of Poly(cyanate ester) Thermosets

The homopolymerization of this compound results in the formation of robust poly(cyanate ester) thermosets. This process involves the cyclotrimerization of three cyanate ester groups to form a six-membered triazine ring, which serves as the cross-linking unit in the polymer network bts.gov. The reaction is an addition polymerization, meaning no volatile by-products are generated during the curing process, which helps in preventing voids and improving the material's integrity bts.gov.

These thermosets exhibit high glass transition temperatures (Tg) and excellent thermal stability, with major mass loss typically occurring above 450 °C bts.govresearchgate.net. The triazine ring structure is inherently thermally stable, contributing significantly to the high-temperature performance of the resulting polymers bts.gov. For instance, polycyanurates derived from certain cyanate esters can achieve Tg values exceeding 350 °C, approaching their thermal decomposition temperatures bts.gov. The processing versatility of cyanate ester resins also positions them favorably compared to other high-temperature thermosetting resins like bismaleimides (BMIs) researchgate.net.

Control of Network Structure and Cross-linking Density

The properties of the resulting poly(cyanate ester) thermosets are highly dependent on the control of the network structure and cross-linking density. Factors such as curing temperature, time, and the presence of catalysts significantly influence the degree of cyclotrimerization and the formation of the triazine network bts.govebeammachine.comtainstruments.com.

The kinetics of cyanate ester polymerization can be influenced by catalysts, with activation energies typically around 85-95 kJ/mol for uncatalyzed reactions researchgate.net. Achieving complete reaction of cyanate ester groups often requires temperatures above the vitrification temperature of the forming polycyanurate bts.gov. The cross-linking density, which is a measure of the number of cross-links per unit volume, directly impacts mechanical properties like stiffness and thermal properties tainstruments.commdpi.commdpi.com. A higher cross-linking density generally leads to increased stiffness, higher Tg, and improved thermal stability, but can also reduce toughness researchgate.nettainstruments.commdpi.com. Dynamic mechanical analysis (DMA) and rheology are key techniques used to quantify the rubbery plateau modulus, which is directly related to the cross-linking density tainstruments.com.

Copolymerization Strategies with this compound

Incorporating this compound into copolymer structures or networks allows for the tailoring of material properties and the creation of novel advanced materials.

Synthesis of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are formed when two or more cross-linked polymer networks are physically entangled but not chemically bonded technion.ac.il. While direct literature on IPNs specifically involving this compound is limited, the principles of IPN synthesis can be applied. Cyanate ester resins can be combined with other polymer systems, such as epoxies or polyurethanes, to create IPNs. These systems can offer synergistic properties, such as improved toughness, enhanced mechanical performance, or tailored thermal characteristics, compared to the individual homopolymers researchgate.nettechnion.ac.ilnih.govresearchgate.net. For example, incorporating poly(ether urethane)-based cyanate ester resins into epoxy systems has been shown to improve impact resistance researchgate.net. The synthesis of IPNs can be achieved through simultaneous or sequential polymerization routes, depending on the chosen monomers and polymerization mechanisms technion.ac.ilmdpi.com.

Block Copolymer and Gradient Copolymer Formation through Polymerization-Induced Self-Assembly (PISA) Principles

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for creating well-defined block copolymer nanostructures in situ during polymerization mdpi.comnih.govnih.govrsc.orgaston.ac.uk. While specific PISA studies using this compound are not extensively detailed in the provided search results, the principles are applicable to monomers that can undergo controlled polymerization. PISA typically involves the formation of a solvophobic block that drives self-assembly into various morphologies (spheres, worms, vesicles) as the polymer chains grow mdpi.comnih.govaston.ac.uk.

Gradient copolymers, characterized by a gradual change in monomer composition along the polymer chain, also offer unique properties distinct from block or random copolymers umich.eduumich.eduuq.edu.aunih.gov. These materials can be synthesized using controlled polymerization techniques, such as living polymerization methods, where monomer addition is carefully managed to create the compositional gradient umich.eduuq.edu.aunih.gov. Gradient copolymers can exhibit improved compatibilization of polymer blends and tunable thermal and optical properties umich.eduumich.eduuq.edu.au. If this compound could be incorporated into controlled polymerization techniques, it could potentially lead to gradient or block copolymers with enhanced thermal stability and unique self-assembly behaviors.

High-Performance Composite Materials Derived from this compound

The superior thermal stability, mechanical strength, and low dielectric properties of poly(cyanate ester)s derived from this compound make them excellent candidates for matrix materials in high-performance composite applications researchgate.netdakenchem.comwikipedia.org. These composites are utilized in sectors requiring materials that can withstand extreme conditions, such as the aerospace industry, where they are used for structural components, and in advanced electronics for printed circuit boards and encapsulants researchgate.netdakenchem.comwikipedia.org.

When reinforced with fibers such as carbon fiber or glass fiber, these polymer matrices contribute to composites with high specific strength and stiffness, dimensional stability, and resistance to high temperatures and harsh chemical environments wikipedia.orgmdpi.comejcmpr.com. The low dielectric constant and low loss tangent of cyanate ester-based composites are particularly advantageous for high-frequency electronic applications, ensuring signal integrity dakenchem.com. The development of these advanced composite materials leverages the inherent properties of the cyanate ester network to meet stringent performance requirements in cutting-edge technologies wikipedia.orgmdpi.comresearchgate.net.

Advanced Functional Materials from this compound

The inherent chemical structure and polymerization behavior of this compound lend themselves to the development of advanced functional materials with tailored properties for specific technological applications.

Optoelectronic and Photonic Material Applications

The field of optoelectronics and photonics deals with devices that generate, detect, and manipulate light. Materials with specific electronic and optical properties are essential for creating efficient and advanced devices such as LEDs, photodetectors, and optical communication systems rsc.orgseu.edu.cnfyla.commdpi.com. Research into the fundamental electronic properties of molecules like this compound is crucial for understanding their potential in these areas.

First-principles calculations have been employed to study the electronic properties of this compound molecules when contacted between platinum (Pt) and palladium (Pd) electrodes aps.org. These studies suggest that charge transport through such molecular junctions is predominantly governed by a tunneling mechanism aps.org. Furthermore, research indicates that by manipulating the Fermi level, for instance, through the use of an additional gate electrode, the electronic transmission through metal-1,4-phenylene diisocyanide-metal systems can be significantly enhanced aps.org. While this specific study focused on a related diisocyanide, the investigation into dicyanobenzene highlights the importance of molecular-level electronic behavior for potential applications in molecular electronics and optoelectronic components aps.org. The electronic structure and charge transport characteristics of such organic molecules are key factors in their suitability for future photonic and optoelectronic device designs.

Dielectric and Insulating Material Performance

Dielectric and insulating materials are fundamental components in electrical and electronic systems, providing electrical isolation, preventing current leakage, and enabling the function of capacitors and other electronic elements googleapis.com. Cyanate ester resins, including this compound, are recognized for their excellent electrical characteristics, particularly their low dielectric constant and low dielectric loss tangent googleapis.comgoogle.comsurrey.ac.ukdigitellinc.comgoogle.com.

This compound, as a polyfunctional cyanate ester, exhibits high heat resistance and superior electrical properties google.com. Compared to other common thermosetting resins like epoxies, this compound and related cyanate esters generally offer a lower dielectric constant digitellinc.com. Studies on hybrid polymer systems incorporating cyanate esters have reported low dielectric constants in the range of 2.5 to 3.1, alongside low water absorption (0.6-2.5 wt-%), which are critical attributes for high-performance electrical insulation surrey.ac.uk. These favorable dielectric properties make cyanate ester-based materials highly suitable for applications such as electrical insulating materials, components in electronic devices, and as matrix resins in laminates designed for advanced electrical performance googleapis.comgoogle.comepo.org. The ability to maintain stable electrical properties even under demanding thermal conditions further underscores their utility in high-reliability electronic applications.

Table 1: Dielectric Properties of Cyanate Ester Resins (including this compound)

PropertyValue/DescriptionSource
Dielectric ConstantLow; typically in the range of 2.5-3.1 for cyanate ester-siliconized epoxy hybrids surrey.ac.uk. Generally lower than conventional epoxies digitellinc.com. surrey.ac.ukdigitellinc.com
Dielectric Loss TangentLow googleapis.comsurrey.ac.uk
Electrical PropertiesExcellent overall electrical characteristics; suitable for electrical insulation and electronic components. googleapis.comgoogle.com
Application ContextElectrical insulating materials googleapis.com; Semiconductor sealing materials epo.org; Laminates for enhanced electrical properties google.com. googleapis.comgoogle.comepo.org

Compound List:

this compound

Computational and Theoretical Investigations of 1,4 Dicyanatobenzene Systems

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like 1,4-dicyanatobenzene. These methods allow for the precise determination of molecular geometry, electronic distribution, and energetic landscapes, laying the groundwork for predicting chemical reactivity and physical behavior.

Ab Initio Methods for Excited State Dynamics and Aromaticity

Ab initio methods, which derive their results directly from fundamental quantum mechanical principles without empirical approximations (beyond the theoretical framework itself), offer deeper insights into excited states and dynamic processes. Methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) are often used to study excited states, revealing potential energy surfaces and predicting spectroscopic properties like UV-Vis absorption nih.govupenn.edugaussian.com. These calculations are vital for understanding photochemical reactions and the behavior of molecules under light irradiation.

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of molecules over time, particularly in complex processes such as polymerization. These simulations track the motion of atoms and molecules based on classical mechanics and interatomic potentials, allowing researchers to model the evolution of systems at the mesoscopic and macroscopic levels.

Prediction of Microstructural Features in Cured Resins

Beyond modeling the dynamic process of network formation, MD simulations are used to predict the microstructural features of the resulting cured polymer resins cam.ac.ukscispace.comrsc.org. These features include the density of the network, chain packing, and potentially macroscopic properties like the glass transition temperature (Tg) cam.ac.uk. Simulations can reveal how factors such as interfacial interactions, filler size, and filler shape influence the formation of a conductive network in polymer nanocomposites, providing insights into structure-property relationships rsc.org. For thermosetting resins, MD can also highlight the local coordination of network links and the distribution of unreacted moieties, revealing complexities in network formation influenced by boundary conditions scispace.com.

In Silico Design of Novel this compound Derivatives

The field of "in silico" (computational) design leverages computational tools to design and predict the properties of new molecules or materials before they are synthesized experimentally. This approach is highly valuable for accelerating the discovery of compounds with desired characteristics.

For this compound, in silico design could involve modifying its chemical structure to create novel derivatives with tailored properties mdpi.commdpi.comnih.govresearchgate.net. This might include substituting hydrogen atoms with different functional groups to alter electronic properties, solubility, or reactivity mdpi.comnih.gov. Computational methods like DFT and molecular docking are used to predict how these derivatives would interact with biological targets or to assess their material properties umn.edumdpi.commdpi.comnih.govresearchgate.net. By computationally screening potential modifications, researchers can identify promising candidates for further experimental investigation, optimizing properties for specific applications.

Structure-Property Relationship Predictions for Material Performance

The prediction of material properties based on molecular structure is a fundamental aspect of computational chemistry and materials science. Structure-property relationships (SPRs) establish a link between a compound's inherent structural features and its observable physical, chemical, and electronic characteristics wisdomlib.orge-bookshelf.deresearchgate.net. Computational methods, particularly Density Functional Theory (DFT), are vital tools for elucidating these relationships by simulating molecular behavior and predicting properties that are often difficult or time-consuming to obtain experimentally researchgate.netchemrxiv.orgmdpi.comarxiv.orgscielo.org.mxresearchgate.netmdpi.com.

DFT calculations enable the thorough investigation of a molecule's electronic structure, optimized geometry, and vibrational properties researchgate.netchemrxiv.orgmdpi.comarxiv.orgscielo.org.mxresearchgate.netmdpi.com. By utilizing various theoretical functionals (e.g., B3LYP, PBEsol, GGA) and basis sets, researchers can accurately determine parameters such as bond lengths, bond angles, dipole moments, and frontier molecular orbital energies (HOMO-LUMO gap) researchgate.netchemrxiv.orgmdpi.com. These electronic properties are directly correlated with material performance, influencing aspects like conductivity, optical absorption, and thermal stability arxiv.orgscielo.org.mxresearchgate.netmdpi.comnih.gov. For instance, the HOMO-LUMO gap, frequently calculated via DFT, serves as a key indicator for potential applications in optoelectronic devices researchgate.netchemrxiv.org. Furthermore, computational methods can predict mechanical properties, such as bulk modulus and Young's modulus, as well as thermal expansion coefficients, which are crucial for material design and application mdpi.comarxiv.orgscielo.org.mxresearchgate.netmdpi.com.

The typical workflow involves optimizing the molecular geometry to identify the most stable configuration, followed by the calculation of a range of electronic and vibrational properties. These computed values can then be correlated with experimental data or used for high-throughput screening of potential materials for specific technological applications pitt.eduarxiv.org.

Illustrative Computational Parameters and Predicted Properties for SPR Studies

Computational Parameter/PropertyTypical Value/DescriptionSource/Methodology
Functional B3LYP, PBEsol, GGADFT researchgate.netchemrxiv.orgmdpi.comscielo.org.mxresearchgate.netmdpi.com
Basis Set 6-311+G(d,p), cc-pVTZDFT researchgate.netmdpi.com
Calculated Properties HOMO-LUMO Gap, Dipole Moment, Bond Lengths, Vibrational Frequencies, Electronic Structure, Thermal PropertiesDFT researchgate.netchemrxiv.orgmdpi.comarxiv.orgscielo.org.mxresearchgate.netmdpi.comnih.gov
Material Performance Indicators Thermal Stability, Mechanical Properties (Bulk Modulus, Young's Modulus), Electronic ConductivityDFT mdpi.comarxiv.orgscielo.org.mxresearchgate.netmdpi.com

Virtual Screening for Enhanced Reactivity and Selectivity

Computational chemistry plays a pivotal role in understanding and optimizing chemical reactivity and selectivity, particularly in catalysis and synthetic chemistry pitt.edudechema.deescholarship.orgorganic-chemistry.org. Virtual screening, in conjunction with theoretical calculations, enables the rapid evaluation of potential catalysts, reaction pathways, and conditions to identify those that lead to desired products with high efficiency and specificity pitt.eduwarwick.ac.uk.

Transition-state theory (TST) provides a foundational framework for relating reaction rates to the properties of the transition state ethz.ch. Furthermore, computational studies are adept at elucidating the origins of selectivity, whether stemming from steric interactions, electronic effects, or specific ligand-substrate interactions within catalytic systems pitt.eduorganic-chemistry.org. For example, theoretical investigations can reveal how modifications to a catalyst's structure or substituents can alter transition state energies, thereby influencing the selectivity towards a particular product pitt.eduorganic-chemistry.org. Advanced techniques, such as ab initio molecular dynamics (AIMD), can also capture dynamic effects and quantum phenomena like tunneling, which can significantly impact reaction outcomes, especially at lower temperatures escholarship.orgethz.ch.

Virtual screening protocols leverage these computational insights to systematically evaluate libraries of potential catalysts or reaction conditions, ranking them based on predicted reactivity and selectivity. This approach significantly accelerates the discovery of novel catalytic systems and the optimization of existing ones for various industrial applications pitt.eduwarwick.ac.uk.

Illustrative Computational Parameters for Reaction Mechanism and Selectivity Studies

Computational Parameter/PropertyTypical Value/DescriptionSource/Methodology
Reaction Pathway Analysis Transition State (TS) Geometries, Reaction CoordinateDFT, AIMD escholarship.orgpennylane.aichemrxiv.orgethz.chnih.gov
Kinetic Parameters Activation Energy (Ea), Reaction Enthalpy (ΔHrxn), Rate ConstantsDFT, Transition State Theory escholarship.orgpennylane.aichemrxiv.orgethz.chnih.gov
Selectivity Factors Steric Effects, Electronic Interactions, Ligand-Substrate InteractionsComputational Studies pitt.eduorganic-chemistry.org
Quantum Effects Tunneling, Nonadiabatic EffectsQuantum Chemistry ethz.ch
Catalytic Role Lowered Activation Energy, Alternative Reaction PathwayCatalysis Theory rsc.orgsaskoer.ca

Compound List

1,4-Dicyanobenzene

Aminopyrene (APy)

Pyrene acetic acid (PAA)

1,3-Dichloro-5-nitrobenzene (DCNB)

Catechol-based cyclic oligomer of Polyether Ether Ketone (o-PEEK)

Graphene

Hexagonal Boron Nitride (h-BN)

Hybrid 2D Carbon and Boron Nitride Material (HCBN)

Fluorinated graphene

Nitroglycerin

Cr3Si

Cr5Si3

CrSi

CrSi2

LiAlC

LiAlSi

LiAlGe

LiAlSn

Sr3AsN

1,5-Diaza-3,7-diphosphacyclooctane (P2N2) ligands (P-Ph, P-tBu)

Styrenes

Elastin-like polypeptides (ELPs)

Advanced Spectroscopic and Analytical Methodologies for 1,4 Dicyanatobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic connectivity and electronic environment. For 1,4-dicyanatobenzene, both liquid-state and solid-state NMR techniques offer distinct advantages in research.

High-Resolution Liquid-State NMR for Synthetic Pathway Analysis

High-resolution liquid-state NMR, primarily ¹H NMR and ¹³C NMR, is indispensable for confirming the structure of synthesized this compound and monitoring its reactions. The symmetrical nature of the 1,4-disubstituted benzene (B151609) ring in this compound leads to a simplified NMR spectrum compared to less symmetrical isomers. Specifically, the four aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single signal for the aromatic protons. Similarly, the aromatic carbons are expected to appear as distinct signals based on their positions relative to the cyano groups.

NMR spectroscopy is also a powerful tool for in situ reaction monitoring. By acquiring spectra at regular time intervals, researchers can track the consumption of starting materials, the formation of intermediates, and the appearance of final products during synthesis or polymerization. This temporal data allows for the determination of reaction kinetics and the elucidation of reaction mechanisms. The chemical shifts, signal multiplicities, and integration values provide critical insights into the structural changes occurring throughout a reaction.

Table 6.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusType of Proton/CarbonExpected Chemical Shift (ppm)Notes
¹H NMRAromatic Protons~7.4 - 7.6Due to the symmetry of the para-substituted benzene ring, a single signal is expected for all four aromatic protons. The electron-withdrawing cyano groups shift these protons downfield.
¹³C NMRAromatic Carbons (C-CN)~115 - 120These carbons are directly attached to the cyano groups and are expected to resonate at lower field.
¹³C NMRAromatic Carbons (CH)~130 - 135These carbons are bonded to hydrogen atoms and are expected to resonate at slightly higher field than the C-CN carbons.
¹³C NMRCyano Carbon (C≡N)~110 - 115The carbon of the nitrile group is typically found in this region.

Note: Specific experimental values may vary depending on the solvent and spectrometer used.

Solid-State NMR for Polymer Network Characterization

When this compound undergoes polymerization, it forms a cross-linked network, typically a polycyanurate, characterized by the formation of thermally stable triazine rings. Solid-state NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR, are essential for characterizing the structure and dynamics of these polymer networks, especially when they are in solid form or exhibit limited solubility. Solid-state NMR can identify the presence of specific functional groups within the polymer matrix, confirm the formation of the triazine ring structure, and provide insights into the degree of cross-linking and segmental mobility. For instance, studies on similar cyanate (B1221674) ester polymers have utilized solid-state ¹³C NMR to differentiate between protonated and non-protonated carbons within the polymer structure nist.gov. This technique is particularly valuable for materials that are intractable or difficult to analyze using solution-state NMR.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information about the molecular structure and chemical transformations of this compound and its polymers.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a primary method for identifying functional groups based on their characteristic vibrational frequencies. For this compound, the most significant functional group is the cyanate ester (-O-C≡N). This group exhibits a strong, characteristic absorption band in the region of 2200-2300 cm⁻¹ bts.govfaa.govresearchgate.net. This band is often observed as a doublet or triplet due to the electronic environment and potential splitting of the vibrational modes.

During the thermal polymerization of cyanate esters, the cyanate group undergoes cyclotrimerization to form a six-membered triazine ring. This process is readily monitored by FTIR, as the characteristic -O-C≡N absorption band diminishes and eventually disappears, while new bands associated with the triazine ring appear, typically around 1565 cm⁻¹ and 1370 cm⁻¹ bts.govfaa.govresearchgate.net. FTIR can also detect other co-reactions that might occur, such as reactions with hydroxyl or epoxy groups if present in a co-blended system faa.govtandfonline.com.

Table 6.2.1: Characteristic FTIR Absorption Bands for this compound and its Polymer

Functional Group/BondVibration TypeApproximate Wavenumber (cm⁻¹)IntensityNotes
Cyanate Ester (-O-C≡N)Asymmetric Stretch2200 – 2300StrongOften appears as a doublet or triplet. Disappears upon polymerization.
Triazine Ring (C=N)Ring Stretch1565StrongCharacteristic of the polymerized polycyanurate network.
Triazine Ring (C-N)Ring Stretch1370MediumAlso indicative of the triazine ring formation.
Aromatic C-HStretch~3000 - 3100WeakTypical for aromatic compounds.
Aromatic C=CRing Stretch~1600, ~1500MediumCharacteristic of the benzene ring.

Raman Spectroscopy for In-situ Reaction Monitoring

Raman spectroscopy complements FTIR by providing information on molecular vibrations, often with different selection rules, making it sensitive to symmetric vibrations and changes in polarizability. It is particularly well-suited for in situ monitoring of chemical reactions, including polymerization processes, even in challenging environments like closed vessels or under pressure americanpharmaceuticalreview.comanton-paar.comnih.gov. Raman signals can be enhanced through techniques like surface-enhanced Raman spectroscopy (SERS) or resonance Raman spectroscopy, allowing for the detection of low concentrations or transient species oxinst.com.

For cyanate ester polymerization, Raman spectroscopy can track the disappearance of the nitrile stretching vibration and the appearance of bands corresponding to the triazine ring. Its ability to perform non-contact measurements through translucent containers makes it ideal for real-time monitoring of reactions within milling jars or sealed reactors anton-paar.comnih.gov. By analyzing the intensity changes of specific Raman bands over time, researchers can gain quantitative insights into reaction kinetics and identify optimal reaction endpoints americanpharmaceuticalreview.comanton-paar.com.

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds and to identify fragments, providing crucial information for structural elucidation and mechanistic studies. For this compound and its polymerization, MS techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization Mass Spectrometry (EI-MS), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are employed.

GC-MS is particularly useful for identifying and quantifying volatile decomposition products generated during thermal degradation studies of cyanate ester polymers bts.gov. By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can deduce their chemical structures and propose degradation pathways. EI-MS and MALDI-MS are commonly used to confirm the molecular weight and fragmentation patterns of synthesized monomers, aiding in the verification of their structures nih.govnih.gov. While direct in situ mechanistic studies of this compound polymerization using MS are less commonly detailed in the provided literature, MS plays a vital role in identifying reaction products and byproducts, which are essential components in building a comprehensive understanding of reaction mechanisms and degradation pathways.

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules and identifying unknown intermediates formed during the synthesis or reactions of this compound. By providing highly accurate mass-to-charge ratios, HRMS allows for the unambiguous identification of compounds, even in complex mixtures. Studies involving the synthesis of cyanate ester compounds, which include this compound, have utilized liquid chromatography-mass spectrometry (LC-MS) to identify residual halogen compounds epo.orggoogleapis.com. While specific intermediates identified during the synthesis of this compound are not extensively detailed in the provided search results, HRMS is a standard technique employed in organic synthesis to confirm the formation of desired products and to characterize any byproducts or intermediates that may arise.

Pyrolysis-Mass Spectrometry for Polymer Degradation Analysis

Pyrolysis-mass spectrometry (Py-MS) is employed to investigate the thermal degradation pathways and products of polymers derived from monomers like this compound. When this compound undergoes thermal polymerization, it forms a highly aromatic network sciprofiles.com. Understanding the degradation behavior of such polymers is crucial for determining their thermal stability and potential decomposition products. While specific Py-MS data for this compound polymers are not directly presented, Py-MS is a common technique for analyzing the volatile fragments released when a polymer is heated to high temperatures in an inert atmosphere. This analysis can reveal the characteristic chemical structures of the degradation products, providing insights into the polymer's backbone structure and decomposition mechanisms. For instance, the thermal degradation of related thermosetting resins is often studied using techniques like thermogravimetric analysis (TGA), which complements Py-MS by quantifying mass loss at specific temperatures sciprofiles.comgoogle.com.

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy provides crucial information about the electronic structure and excited-state behavior of molecules, which are fundamental to understanding their photophysical properties.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. These transitions typically involve the excitation of electrons from lower energy molecular orbitals to higher energy ones, often associated with π-electron systems. The absorption spectrum provides characteristic wavelengths (λmax) at which these transitions occur, along with information on the intensity of absorption, which can be related to the molar absorptivity. Patents mention the use of UV-Vis spectroscopy for characterization, with one instance noting measurements were carried out using a Hitachi Spectrophotometer U-4100 epo.orggoogleapis.com. While specific λmax values for this compound are not detailed in the provided snippets, this technique is essential for understanding how the molecule interacts with light and for identifying chromophoric groups.

X-ray Diffraction and Scattering for Morphological Analysis

X-ray diffraction (XRD) and scattering techniques are invaluable for determining the structural organization and crystallinity of materials, particularly polymers.

Future Research Directions and Emerging Applications

Sustainable Synthesis of 1,4-Dicyanatobenzene from Renewable Resources

The transition from petrochemical feedstocks to renewable resources is a paramount goal in modern chemistry to reduce environmental impact. Research into the sustainable synthesis of this compound is focused on utilizing biomass as a primary source for the aromatic core.

One promising approach involves the conversion of lignocellulosic biomass. Lignin, a complex polymer rich in aromatic units, is the largest renewable source of aromatic compounds and is abundantly available as a byproduct of the paper and pulp industry. kit.edu Current research investigates the deconstruction and functionalization of lignin to yield valuable aromatic platform chemicals, which can then be converted into precursors for this compound. kit.edu For instance, phenols like creosol, which can be derived from lignin, are being used to synthesize renewable bis(cyanate) esters, demonstrating a pathway toward more sustainable high-performance thermosets. acs.org While not a direct synthesis of this compound, this research establishes a proof-of-concept for creating cyanate (B1221674) esters from renewable phenols. semanticscholar.orgdtic.milgrandviewresearch.com

Another innovative route involves the use of poly(terephthalic acid ester)-based materials as a feedstock. A patented method describes the preparation of 1,4-dicyanobenzene from poly(terephthalic acid ester) through a catalyzed reaction in the presence of a reactive nitrogen compound gas. guidechem.com This process is presented as a green and environmentally friendly route, leveraging renewable or recycled resources to produce the target compound. guidechem.com

The development of these sustainable pathways is crucial for reducing the carbon footprint of high-performance polymers derived from this compound.

Table 1: Potential Renewable Precursors for this compound Synthesis

Renewable Resource Potential Precursor(s) Key Research Focus
Lignocellulosic Biomass Phenolic compounds (e.g., vanillin, creosol) semanticscholar.orgdtic.milgrandviewresearch.com Depolymerization and functionalization to create aromatic building blocks. kit.edu
Recycled Polymers Poly(terephthalic acid ester) Catalytic conversion to 1,4-dicyanobenzene. guidechem.com

Integration of this compound into Smart and Responsive Materials

Smart and responsive materials, which can alter their properties in response to external stimuli, are at the forefront of materials science. The rigid, cross-linked network formed by the polymerization of this compound provides a stable matrix for incorporating responsive functionalities.

A significant area of investigation is the development of shape memory polymers (SMPs) based on cyanate esters. researchgate.netacs.org These materials can be deformed and fixed into a temporary shape, later recovering their original form upon exposure to a specific stimulus such as heat or light. researchgate.net Research has demonstrated that cyanate ester networks can exhibit a shape memory effect, allowing the material to morph and recover its original shape. researchgate.net By integrating dynamic covalent bonds, researchers have created reconfigurable and recyclable shape memory cyanate esters. acs.org This opens up applications for smart molds that can change shape for easy demolding of complex structures and for deployable structures in aerospace. acs.org

Furthermore, the inherent properties of cyanate ester resins, such as their thermal stability and low water absorption, make them excellent candidates for embedding sensors and actuators. The integration of luminescent nanoparticles, for example, can impart sensing capabilities to the polymer matrix, allowing it to function as a photon signal emitter while maintaining its structural integrity and mechanical properties. nih.gov

Advanced Processing Techniques for this compound-Based Polymers and Composites

The processing of high-performance thermosets like polycyanurates derived from this compound is often challenging due to their high melting points and curing temperatures. Advanced manufacturing techniques are being explored to overcome these limitations and enable the fabrication of complex geometries with superior properties.

Additive manufacturing, or 3D printing, is a particularly promising area. rsc.orgdakenchem.comnih.govacs.org Researchers have successfully developed custom inks for Direct Ink Writing (DIW) using cyanate ester resins. rsc.org This allows for the fabrication of robust 3D structures with impressive thermo-oxidative stability and mechanical performance. rsc.org The key challenge lies in formulating a resin, often based on precursors like bisphenol E cyanate, with the appropriate viscosity for printing while ensuring high performance after curing. nih.govacs.org

Another approach involves creating interpenetrating polymer networks (IPNs) suitable for 3D printing. nih.govacs.orgresearchgate.net By combining a cyanate ester resin with a UV-curable component, such as an acrylate, a dual-curing mechanism can be employed. researchgate.net The material is first shaped using UV curing during the 3D printing process, followed by a thermal post-curing step to form the high-stability triazine ring network of the polycyanurate. nih.gov This method enables the creation of high-performance 3D-printed materials with high glass transition temperatures and low dielectric constants, suitable for aerospace, defense, and microelectronics applications. nih.govresearchgate.net

Table 2: Advanced Processing of this compound-Based Resins

Processing Technique Description Key Advantages Research Findings
Direct Ink Writing (DIW) Extrusion-based 3D printing of a custom cyanate ester 'ink'. rsc.org Fabrication of complex, robust 3D structures. rsc.org Achieved impressive thermo-oxidative stability and mechanical response in printed parts. rsc.org

Interdisciplinary Research Synergies with Biomedical and Energy Applications

The unique combination of properties offered by this compound and its derivatives is fostering research at the intersection of materials science with biology and energy technologies.

In the biomedical field, the cyanate ester functional group is being explored in the context of bioorthogonal chemistry. These "click" reactions are highly specific and can occur in biological environments without interfering with native biochemical processes. While not directly involving this compound itself in most current applications, the principles could be adapted. The development of biocompatible cyanate esters could lead to their use in creating stable, implantable devices or as cross-linking agents in hydrogels for tissue engineering. The ability to form strong, stable networks in situ is of significant interest for medical applications.

In the energy sector, derivatives of this compound are being investigated for their potential in energy storage devices. For example, 1,4-dimethoxybenzene has been studied as an overcharge protection additive in lithium-ion batteries. pku.edu.cn Theoretical calculations have shown that it is oxidized before the battery's solvents, preventing damage during overcharging. pku.edu.cn The stable aromatic core of this compound suggests its derivatives could be tailored for roles in electrolytes or as components in high-temperature polymer electrolyte membrane (PEM) fuel cells, where thermal stability is critical. Its hydrogenation product, for instance, is a curing agent for epoxy resins used in demanding applications, and its hydrolysis product can be used in specialty polyesters for insulating varnishes and engineering plastics. guidechem.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,4-Dicyanatobenzene, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves nitration and cyanation reactions under controlled conditions. Key parameters include temperature (e.g., 25–60°C), solvent polarity, and stoichiometric ratios of reagents like nitric acid and cyanating agents. Optimization can be achieved via Design of Experiments (DoE) frameworks, where variables are systematically tested using factorial designs or response surface methodologies. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 237 nm) is recommended for purity assessment, using mobile phases optimized for polarity (e.g., acetonitrile/water mixtures). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups like cyanate (–OCN). Mass spectrometry (MS) can validate molecular weight .

Q. How should researchers conduct systematic literature reviews on this compound to ensure data reliability?

  • Methodological Answer : Follow protocols such as the EPA’s Systematic Review Framework, which includes:

  • Keyword searches across databases (e.g., PubMed, SciFinder) using terms like “this compound synthesis” or “cyanate derivatives.”
  • Data quality assessment via predefined criteria (e.g., reproducibility, peer review status).
  • Exclusion of non-peer-reviewed sources (e.g., patents, unreviewed preprints) unless validated by secondary studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps to avoid inhalation. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store the compound in airtight containers away from moisture. Waste should be neutralized (e.g., with sodium hydroxide) before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivatization be elucidated using computational tools?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., Gaussian, ORCA) can model transition states and intermediate stability during reactions like nucleophilic substitution. Solvent effects are incorporated via continuum models (e.g., COSMO). Experimental validation involves isotopic labeling (e.g., ¹⁵N cyanate) and kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer : Apply data triangulation by cross-referencing in vitro assays (e.g., Ames test for mutagenicity), in vivo models (e.g., rodent studies), and epidemiological data. Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies, weighting studies by sample size and methodological rigor. Contradictions may arise from variations in exposure duration or metabolite profiling .

Q. Which chromatographic methods are optimal for detecting trace degradation products of this compound in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is sensitive to halogenated byproducts. For aqueous samples, solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity for polar degradation products .

Q. How can synthesis pathways for novel this compound derivatives be predicted computationally?

  • Methodological Answer : Tools like Reaxys or SciFinder’s retrosynthesis planner leverage reaction databases to propose feasible routes. Machine learning platforms (e.g., IBM RXN) prioritize pathways based on yield predictions and green chemistry metrics (e.g., atom economy). Experimental validation should include small-scale trials under inert atmospheres to assess intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.